molecular formula C26H34ClNO3 B12705952 2-(Dicyclopentylamino)ethyl benzilate hydrochloride CAS No. 102516-83-6

2-(Dicyclopentylamino)ethyl benzilate hydrochloride

Cat. No.: B12705952
CAS No.: 102516-83-6
M. Wt: 444.0 g/mol
InChI Key: JRHXXLYGZLBPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dicyclopentylamino)ethyl benzilate hydrochloride is a chemical compound with the molecular formula C26H33NO3·HCl It is a derivative of benzilic acid and is known for its unique chemical structure, which includes a dicyclopentylamino group and an ethyl benzilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclopentylamino)ethyl benzilate hydrochloride typically involves the esterification of benzilic acid with 2-(dicyclopentylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclopentylamino)ethyl benzilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzilic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzilate derivatives.

Scientific Research Applications

2-(Dicyclopentylamino)ethyl benzilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 2-(Dicyclopentylamino)ethyl benzilate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways and influence cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl benzilate hydrochloride
  • 2-(Dimethylamino)ethyl benzilate hydrochloride
  • 2-(Diphenylamino)ethyl benzilate hydrochloride

Uniqueness

2-(Dicyclopentylamino)ethyl benzilate hydrochloride is unique due to its dicyclopentylamino group, which imparts distinct steric and electronic properties

Properties

CAS No.

102516-83-6

Molecular Formula

C26H34ClNO3

Molecular Weight

444.0 g/mol

IUPAC Name

2-(dicyclopentylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C26H33NO3.ClH/c28-25(26(29,21-11-3-1-4-12-21)22-13-5-2-6-14-22)30-20-19-27(23-15-7-8-16-23)24-17-9-10-18-24;/h1-6,11-14,23-24,29H,7-10,15-20H2;1H

InChI Key

JRHXXLYGZLBPSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CCCC4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.